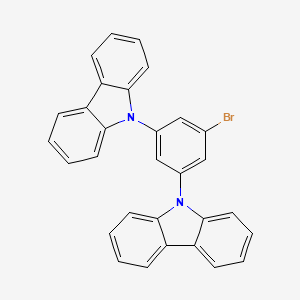

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)

Descripción general

Descripción

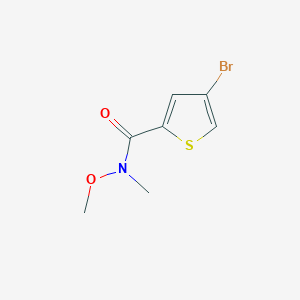

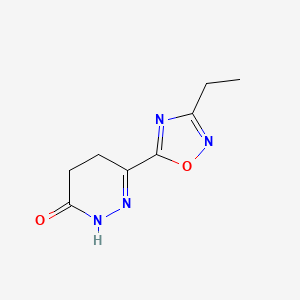

“9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” is a chemical compound with the molecular formula C30H19BrN2 and a molecular weight of 487.40 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” can be achieved from 1-Bromo-3,5-difluorobenzene and Carbazole .Molecular Structure Analysis

The molecular structure of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” consists of a bromo-phenylene group sandwiched between two carbazole groups .Chemical Reactions Analysis

The compound has been used in the synthesis of homopolymers and copolymers .Aplicaciones Científicas De Investigación

Electrochromic Devices

This compound is used in the creation of high-performance electrochromic devices . A derivative of 1,3-bis(carbazol-9-yl)benzene (BPBC) was synthesized and its related homopolymer (PBPBC) and copolymers (P(BPBC-co-BT), P(BPBC-co-CDT), and P(BPBC-co-CDTK)) were prepared using electrochemical polymerization . These materials showed multicolor transitions from the reduced to the oxidized state .

Energy Storage Devices

Organic conjugated polymers, which can be made from this compound, have attracted attention over the past two decades due to their versatile applications in energy-stored devices .

Sensors

The compound can also be used in the creation of sensors . The unique properties of the compound make it suitable for use in various types of sensors.

Catalysts

Another application of this compound is in the creation of catalysts . The compound can be used to create catalysts that have unique properties and can be used in various chemical reactions.

Solar Cells

The compound can also be used in the creation of solar cells . The unique properties of the compound make it suitable for use in solar cells, which can convert sunlight into electricity.

Field Effect Transistors

This compound can also be used in the creation of field effect transistors . These are a type of transistor that can be used in various electronic devices.

Light-Emitting Diodes (LEDs)

The compound can also be used in the creation of light-emitting diodes (LEDs) . LEDs are a type of light source that are used in a wide range of applications, from lighting to displays.

Electrodeposition

The compound is used in electrodeposition, a process that uses an electric current to reduce dissolved metal cations so they form a coherent metal coating on an electrode .

Mecanismo De Acción

Propiedades

IUPAC Name |

9-(3-bromo-5-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOKONNBSXFPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)

![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)